molecular formula C7H2Br2N2O B13705931 4,6-Dibromo-2H-benzimidazol-2-one

4,6-Dibromo-2H-benzimidazol-2-one

Cat. No.: B13705931
M. Wt: 289.91 g/mol
InChI Key: HCKXHLVIRSKBEM-UHFFFAOYSA-N
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Description

4,6-Dibromo-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H2Br2N2O It is a derivative of benzimidazole, characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2H-benzimidazol-2-one typically involves the bromination of 2H-benzimidazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Scientific Research Applications

4,6-Dibromo-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H2Br2N2O

Molecular Weight

289.91 g/mol

IUPAC Name

4,6-dibromobenzimidazol-2-one

InChI

InChI=1S/C7H2Br2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H

InChI Key

HCKXHLVIRSKBEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)N=C21)Br)Br

Origin of Product

United States

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